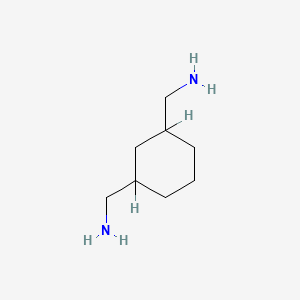

1,3-Cyclohexanedimethanamine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

[3-(aminomethyl)cyclohexyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBRROYTTDFLDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041238 | |

| Record name | 1,3-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Cyclohexanedimethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2579-20-6 | |

| Record name | 1,3-Bis(aminomethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2579-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclohexanebis(methylamine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002579206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexanedimethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Cyclohexanedimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Cyclohexanedimethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(AMINOMETHYL)CYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR58242KKB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Cyclohexanedimethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclohexanedimethanamine, also known as 1,3-bis(aminomethyl)cyclohexane (1,3-BAC), is a cycloaliphatic diamine with the chemical formula C8H18N2.[1] It exists as a colorless liquid at room temperature and is recognized for its role as a versatile chemical intermediate.[2][3] Its primary applications are as a curing agent for epoxy resins, where it contributes to rapid hardening and high resistance to chemicals and yellowing, making it valuable in the production of coatings and composite materials.[3][4] The molecule's structure, featuring a cyclohexane (B81311) ring with two aminomethyl groups, allows for its use in the synthesis of polyamides and as a building block in various industrial and research applications.[5] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its synthesis, and its applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, application, and in the design of new synthetic pathways.

| Property | Value | References |

| Molecular Formula | C8H18N2 | [2][6] |

| Molecular Weight | 142.24 g/mol | [2][7] |

| CAS Number | 2579-20-6 | [2][6] |

| Appearance | Clear, colorless liquid | [2][8] |

| Odor | Ammonia-like | [9] |

| Melting Point | < -70 °C / -94 °F | [6][8] |

| Boiling Point | 220 °C / 428 °F at 760 mmHg | [6][8] |

| Density | 0.945 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.493 | [2] |

| Flash Point | 106 °C / 222.8 °F (closed cup) | [8] |

| Water Solubility | Soluble | [6][10] |

| pKa | 10.57 ± 0.29 (Predicted) | [6] |

| LogP | 0.783 at 21.5 °C | [6] |

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectral Data Type | Identifiers/Notes | References |

| InChI | 1S/C8H18N2/c9-5-7-2-1-3-8(4-7)6-10/h7-8H,1-6,9-10H2 | |

| InChIKey | QLBRROYTTDFLDX-UHFFFAOYSA-N | [6][7] |

| SMILES | C1CC(CC(C1)CN)CN | [7] |

| GC-MS | Available in NIST Mass Spectrometry Data Center | [7] |

| 1H NMR Spectra | Available in spectral databases | [7] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes for this compound have been developed. The following protocols detail common laboratory-scale and industrial preparation methods.

Protocol 1: Hydrogenation of m-Xylylenediamine (MXDA)

This is a primary commercial route for producing a mixture of 1,3- and 1,4-isomers.[1]

Methodology:

-

Reactor Setup: A 100 mL Parr reactor equipped with a magnetically driven stirrer and an electric heater is used for the hydrogenation reaction.[2]

-

Charging the Reactor: The reactor is charged with m-xylylenediamine, a suitable solvent, a catalyst (e.g., supported ruthenium on charcoal or alumina), and a promoter as required.[2][11]

-

Inerting and Pressurization: The reactor is purged first with nitrogen (N2) and then with hydrogen (H2). Subsequently, it is pressurized with H2 to approximately 2 MPa.[2]

-

Reaction Conditions: The reaction mixture is heated to the target temperature while stirring. The H2 pressure is maintained at a constant level by replenishing it from a storage tank.[2] The reaction temperature for the second stage of hydrogenation is typically between 80-130 °C, with a pressure of 5-8 MPa.[11]

-

Reaction Monitoring and Completion: The reaction progress is monitored by observing the H2 consumption from the storage tank. The reaction is considered complete when H2 consumption ceases.[2]

-

Product Recovery and Analysis: After the reaction is complete, the reactor is cooled to room temperature. The reaction mixture is collected, and the catalyst is removed by filtration. The final product mixture is then analyzed using gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[2]

Caption: Workflow for the synthesis of 1,3-BAC via hydrogenation.

Protocol 2: Reductive Amination of Resorcinol (One-Pot Pathway)

This method provides a cost-effective route starting from resorcinol.[12]

Methodology:

-

Reactor Setup: A 50 mL stainless-steel autoclave equipped with magnetic stirring is utilized.[12]

-

Charging the Reactor: 0.5 g (4.5 mmol) of resorcinol, 15 mL of H2O, and 0.20 g of Raney Ni are introduced into the autoclave.[12]

-

Inerting and Pressurization: The sealed reactor is purged with H2 three times. It is then pressurized sequentially with ammonia (B1221849) (NH3) and H2 to the desired pressures.[12]

-

Reaction Conditions: The reactor is heated to the designated temperature with continuous stirring at 1000 rpm to initiate the reaction.[12]

-

Product Recovery and Analysis: Upon completion, the reactor is cooled to room temperature. The reaction products are separated from the catalyst by centrifugation and subsequently analyzed by GC or GC-MS.[12]

Caption: Synthesis of 1,3-cyclohexanediamine from resorcinol.

Protocol 3: Oximation-Hydrogenation of 1,3-Cyclohexanedione (B196179)

This two-step pathway involves the formation of an oxime intermediate followed by hydrogenation.[12]

Methodology:

-

Synthesis of 1,3-Cyclohexanedione (1,3-CHD) from Resorcinol:

-

A 50 mL stainless-steel autoclave is charged with 2 g (18.2 mmol) of resorcinol, 10 mL of H2O, 0.80 g of sodium hydroxide, and 0.20 g of Raney Ni.[12]

-

The reactor is sealed, purged with H2 three times, and then pressurized with H2.[12]

-

The mixture is heated to the desired temperature with stirring at 1000 rpm to produce 1,3-CHD. The resulting liquid reaction mixture is used directly in the next step after filtration.[12]

-

-

Oximation of 1,3-CHD: The crude 1,3-CHD solution is reacted with hydroxylamine (B1172632) hydrochloride to form the 1,3-cyclohexanedione dioxime (1,3-CHDO) intermediate.[12]

-

Hydrogenation of 1,3-CHDO:

-

A 50 mL stainless-steel autoclave is charged with 0.20 g (1.4 mmol) of 1,3-CHDO, 15 mL of methanol, and 0.30 g of Raney Ni.[12]

-

The reactor is sealed, purged with H2 three times, and pressurized with H2.[12]

-

The mixture is heated with continuous stirring (1000 rpm) to initiate hydrogenation.[12]

-

After cooling, the product is separated from the catalyst by centrifugation and analyzed by GC or GC-MS.[12]

-

Caption: Two-step synthesis via an oxime intermediate.

Applications in Research and Development

While this compound is predominantly an industrial chemical, its properties make it a subject of interest in several research areas:

-

Epoxy Resin Curing: It is widely used as a curing agent (hardener) for epoxy resins. The resulting cured products exhibit high thermal stability and mechanical strength.[1][4]

-

Polymer Synthesis: As a diamine, it serves as a monomer for the synthesis of polyamides and polyureas.[1][5]

-

CO2 Separation Membranes: It has been utilized as a cross-linking agent in the formation of fiber-based membranes designed for the separation of CO2.[2]

-

Molecular Sieves and Ion Exchangers: It is used in the synthesis of open-framework bimetallic phosphites, which have potential applications as molecular sieves and ion exchangers.[2]

Its application in direct drug development is not prominent in the literature; however, its role as a versatile building block could allow for its incorporation into more complex molecules with potential biological activity.

Safety and Handling

This compound is a corrosive substance that requires careful handling.[1][13]

-

Hazards: It causes severe skin burns and eye damage.[7][13] It is harmful if swallowed or in contact with skin.[7] Inhalation may cause severe irritation to the respiratory tract.[13]

-

Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[8] In case of inadequate ventilation, a NIOSH/MSHA-approved respirator is necessary.[8][9]

-

Handling: Handle in a well-ventilated area or in a closed system. Avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[8][13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8][13] Keep containers tightly closed.[13]

-

First Aid: In case of eye contact, flush with plenty of water for at least 30 minutes and seek immediate medical attention.[13] For skin contact, immediately flush with water for at least 15 minutes while removing contaminated clothing.[13] If ingested, do not induce vomiting and get immediate medical aid.[13] If inhaled, move to fresh air; if breathing is difficult, administer oxygen.[13]

References

- 1. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]

- 2. 1,3-Cyclohexanebis(methylamine) | 2579-20-6 [chemicalbook.com]

- 3. 1,3 bis (aminomethyl)cyclohexane | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]

- 4. 1,3-Cyclohexanebis(methylamine): a high-quality epoxy resin curing agent-Deshang Chemical [deshangchemical.com]

- 5. CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane [cymitquimica.com]

- 6. 2579-20-6 CAS MSDS (1,3-Cyclohexanebis(methylamine)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1,3-Bis(aminomethyl)cyclohexane | C8H18N2 | CID 17406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. tri-iso.com [tri-iso.com]

- 10. echemi.com [echemi.com]

- 11. CN102911062A - Method for preparing 1,3-cyclohexyl dimethylamine - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Characterization of 1,3-Cyclohexanedimethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1,3-Cyclohexanedimethanamine, a versatile chemical intermediate. This document details the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a comprehensive reference for its identification and analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.5-2.7 | m | 4H | -CH₂-NH₂ |

| ~1.0-1.8 | m | 8H | Cyclohexyl -CH₂- |

| ~0.4-1.0 | m | 2H | Cyclohexyl -CH- |

| (variable) | br s | 4H | -NH₂ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~47 | -CH₂-NH₂ |

| ~35 | Cyclohexyl -CH- |

| ~30 | Cyclohexyl -CH₂- |

| ~25 | Cyclohexyl -CH₂- |

Note: These are predicted chemical shifts for the cis/trans mixture.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3250 | Strong, Broad | N-H Stretch (primary amine) |

| 2920-2850 | Strong | C-H Stretch (aliphatic) |

| 1590 | Medium | N-H Scissoring (primary amine) |

| 1450 | Medium | C-H Bend (aliphatic) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 142 | Moderate | [M]⁺ (Molecular Ion) |

| 125 | Moderate | [M - NH₃]⁺ |

| 112 | Strong | [M - CH₂NH₂]⁺ |

| 81 | Strong | [C₆H₉]⁺ |

| 56 | Very Strong | [C₃H₆N]⁺ |

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: A solution of this compound (approx. 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is prepared in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ = 0.00 ppm).

2.1.2. ¹H NMR Spectroscopy: The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.

2.1.3. ¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of neat liquid this compound is placed directly onto the ATR crystal. For transmission IR, a thin film of the liquid is prepared between two salt plates (e.g., NaCl or KBr).

2.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean ATR crystal or empty salt plates is first recorded. The sample is then scanned, typically over the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

2.3.1. Sample Introduction and Ionization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is injected into the GC. The compound is separated from the solvent and other components on a capillary column (e.g., a non-polar DB-5 column) before entering the mass spectrometer. Electron Ionization (EI) at 70 eV is a common ionization method.

2.3.2. Mass Analysis: The mass analyzer (e.g., a quadrupole) is set to scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 200. The resulting mass spectrum shows the molecular ion and characteristic fragment ions.

Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthetic route to this compound.

Caption: A simplified workflow for the synthesis of this compound.

Spectroscopic Characterization Workflow

This diagram outlines the logical flow of experiments for the comprehensive spectroscopic characterization of the compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to 1,3-Cyclohexanedimethanamine (CAS: 2579-20-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 1,3-Cyclohexanedimethanamine (CAS number 2579-20-6), a cycloaliphatic diamine. It details the compound's physicochemical properties, safety and reactivity data, primary applications, and an experimental protocol for its synthesis. The information is presented through structured tables and logical diagrams to facilitate understanding and application in research and development settings.

Physicochemical Properties

This compound, also known as 1,3-bis(aminomethyl)cyclohexane (1,3-BAC), is a colorless liquid at room temperature with a characteristic amine odor.[1][2] It is soluble in water, alcohol, and n-hexane.[1] The compound's key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈N₂ | [3] |

| Molecular Weight | 142.24 g/mol | [3][4] |

| Appearance | Clear colorless liquid | [2][3][5] |

| Odor | Amine odor | [1] |

| Boiling Point | 220 - 244 °C | [1][3][6] |

| Melting Point | < -70 °C | [1][3][7] |

| Flash Point | 107 - 116 °C (closed cup) | [1][2][6][8] |

| Density | 0.940 - 0.950 g/mL at 20-25 °C | [1][3][6][8] |

| Vapor Pressure | 34 Pa at 25 °C; 1.24 Pa at 20 °C | [3][9] |

| Refractive Index | n20/D 1.493 | [3][8] |

| Water Solubility | Soluble | [1][3] |

| pKa | 10.57 ± 0.29 (Predicted) | [3] |

| LogP | 0.783 at 21.5 °C | [3] |

Safety and Reactivity

This compound is a corrosive compound that can cause severe skin and eye burns.[4][5][6] It is harmful if swallowed or in contact with skin.[4][6] Proper personal protective equipment, including gloves, goggles, and a face shield, should be used when handling this chemical.[8][10] The material is stable under normal conditions but is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][10]

| Parameter | Description | Reference |

| GHS Hazard Statements | H302+H312 (Harmful if swallowed or in contact with skin), H314 (Causes severe skin burns and eye damage), H412 (Harmful to aquatic life with long lasting effects) | [4][6][8] |

| Signal Word | Danger | [3][8][11] |

| Chemical Stability | Stable under normal temperatures and pressures. | [5][10] |

| Incompatible Materials | Strong oxidizing agents, acids, acid chlorides, acid anhydrides. | [5][10] |

| Conditions to Avoid | Incompatible materials, oxidizers. | [5][10] |

| Hazardous Decomposition | Nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), nitrogen. | [5][10] |

| Hazardous Polymerization | Has not been reported. | [5][10] |

Applications

The primary application of this compound is as a curing agent for epoxy resins.[2][11] Its alicyclic structure contributes to good weatherability and low yellowing, making it suitable for various coatings and composite materials.[2]

Key Applications Include:

-

Epoxy Resin Curing Agent: Used in paints, coatings, sealants, and flooring.[2][11]

-

Composite Materials: Employed in the manufacturing of fiber-reinforced plastics.[2]

-

Specialty Synthesis: It can be used in the synthesis of open-framework bimetallic phosphites for potential use in molecular sieves and ion exchangers.[3][8] It is also a precursor for producing the corresponding diisocyanate by reaction with phosgene.[11]

Caption: Application workflow of this compound as an epoxy curing agent.

Experimental Protocols

Synthesis of this compound via Hydrogenation

A common industrial method for producing this compound is the catalytic hydrogenation of m-xylylenediamine (B75579) (MXDA).[11] A two-stage hydrogenation process can be employed.[12]

Protocol:

-

First Stage Hydrogenation (MXDA Formation):

-

Reactants: Isophthalonitrile, hydrogen, methanol (B129727) (solvent), Raney's nickel (catalyst), and liquefied ammonia (B1221849) (auxiliary agent).[12]

-

Procedure: The reactants are charged into a suitable reactor. The first stage of hydrogenation is carried out at a temperature of approximately 40-70°C and a pressure of 5-8 MPa.[12] The reaction proceeds for 1-5 hours to yield an m-xylylenediamine reaction solution.[12]

-

-

Second Stage Hydrogenation (Ring Saturation):

-

Reactants: The m-xylylenediamine reaction solution from the first stage and hydrogen.[12]

-

Catalyst: Ruthenium-supported activated carbon (e.g., 5 wt% ruthenium).[12]

-

Procedure: The reaction solution is subjected to a second hydrogenation step. This stage is conducted at a higher temperature of 80-130°C and a pressure of 5-8 MPa.[12] The reaction time is typically 1-6 hours.[12]

-

Product: The final product is this compound.[12]

-

Caption: Synthesis pathway for this compound from Isophthalonitrile.

Emergency Handling Protocol: Spills

In case of a spill, immediate action is required to prevent harm and environmental contamination. The area should be evacuated and ventilated.

Caption: Logical workflow for handling a spill of this compound.

References

- 1. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 2. 1,3 bis (aminomethyl)cyclohexane | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]

- 3. 1,3-Cyclohexanebis(methylamine) | 2579-20-6 [chemicalbook.com]

- 4. 1,3-Bis(aminomethyl)cyclohexane | C8H18N2 | CID 17406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. moellerchemie.com [moellerchemie.com]

- 7. echemi.com [echemi.com]

- 8. 1,3-Cyclohexanebis(methylamine), mixture of isomers 98 2579-20-6 [sigmaaldrich.com]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. fishersci.com [fishersci.com]

- 11. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]

- 12. CN102911062A - Method for preparing 1,3-cyclohexyl dimethylamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Cis and Trans Isomers of 1,3-Cyclohexanedimethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Cyclohexanedimethanamine, a cycloaliphatic diamine, is a crucial building block in various chemical syntheses, primarily utilized as a curing agent for epoxy resins and in the formation of polyamides.[1][2][3] This compound exists as a mixture of cis and trans stereoisomers, each conferring distinct conformational and stereochemical properties that can influence the characteristics of resulting materials and the pharmacological activity of derivative compounds. This technical guide provides a comprehensive overview of the chemical properties, stereochemistry, and synthesis of the cis and trans isomers of this compound, with a focus on aspects relevant to researchers in materials science and drug development. While detailed experimental data for the pure trans isomer is not widely available in public literature, this guide consolidates the known information for the cis isomer and the isomeric mixture.

Introduction to the Stereochemistry of 1,3-Disubstituted Cyclohexanes

The stereoisomerism of 1,3-disubstituted cyclohexanes is fundamental to understanding the properties of this compound. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions.

-

Cis Isomer: In the cis isomer of a 1,3-disubstituted cyclohexane, the two substituents are on the same side of the ring. This can result in two chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are a form of steric strain. The cis isomer of this compound is a meso compound and is achiral.

-

Trans Isomer: In the trans isomer, the substituents are on opposite sides of the ring. This results in a conformation where one substituent is axial and the other is equatorial. The trans isomer of this compound is chiral and exists as a pair of enantiomers: (1R,3R) and (1S,3S).

The technical product of 1,3-Bis(aminomethyl)cyclohexane is typically a mixture of these three stereoisomers.[4]

Chemical and Physical Properties

Detailed experimental data for the pure trans isomer of this compound is scarce in publicly available literature. The following tables summarize the known quantitative data for the cis isomer and the commercially available mixture of isomers.

Table 1: Physical and Chemical Properties of this compound Isomers

| Property | Cis Isomer | Isomer Mixture |

| CAS Number | 10340-08-8[5][6] | 2579-20-6[7] |

| Molecular Formula | C₈H₁₈N₂[5][6] | C₈H₁₈N₂[7] |

| Molecular Weight | 142.24 g/mol [5][6] | 142.24 g/mol [7] |

| Boiling Point | 72 °C @ 1 mmHg[5][8] | 220 °C @ 760 mmHg[7] |

| Density | 0.912 g/cm³ (Predicted)[8] | 0.945 g/mL @ 25 °C[9] |

| Refractive Index | 1.49 (Predicted) | 1.492-1.494 @ 20 °C[9][10] |

| Flash Point | 106 °C[11] | 107 °C (open-cup)[2] |

| Melting Point | - | < -70 °C[2][9] |

Table 2: Spectroscopic Data for the Isomer Mixture of this compound

| Spectroscopic Data | Values |

| ¹H NMR | Spectral data available for the isomer mixture.[12] |

| ¹³C NMR | Spectral data available for the isomer mixture.[13] |

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the catalytic hydrogenation of m-xylylenediamine (B75579) (MXDA).[1] This process typically yields a mixture of cis and trans isomers.

General Experimental Protocol for Hydrogenation of m-Xylylenediamine

Reactants:

-

m-Xylylenediamine

-

Hydrogen gas

-

Catalyst (e.g., Ruthenium on a support)

Procedure (General Outline):

-

The m-xylylenediamine is dissolved in an appropriate solvent.

-

The catalyst is added to the solution.

-

The mixture is subjected to high-pressure hydrogen gas in a reactor.

-

The reaction is carried out at an elevated temperature.

-

Upon completion, the catalyst is filtered off, and the product is isolated and purified.

The ratio of cis to trans isomers in the final product is influenced by factors such as the choice of catalyst, solvent, temperature, and pressure. However, specific conditions to favor one isomer over the other for this compound are not well-documented in open literature.

Potential Separation of Cis and Trans Isomers

The separation of cis and trans isomers of cycloalkanes can be challenging due to their similar physical properties. A potential method for the separation of 1,3-disubstituted cyclohexane diamine derivatives involves the formation of chelates with inorganic salts. This technique relies on the differential stability of the chelates formed by the cis and trans isomers. While a specific protocol for this compound is not available, the principle has been demonstrated for related compounds.

Applications in Drug Development and Materials Science

The primary application of this compound is as a curing agent for epoxy resins, where the diamine functionality reacts with the epoxide groups to form a cross-linked polymer network.[1][2] The stereochemistry of the diamine can influence the cross-linking density and, consequently, the mechanical and thermal properties of the cured resin.

In the context of drug development, diamines are common structural motifs in pharmacologically active compounds. The rigid cyclohexane backbone of this compound can serve as a scaffold to present pharmacophoric groups in a defined spatial orientation. The distinct geometries of the cis and trans isomers could lead to significant differences in the biological activity of their derivatives due to varying abilities to interact with biological targets such as receptors and enzymes. However, to date, there is a lack of published research on the specific pharmacological activities of the individual cis and trans isomers of this compound.

Visualizations

Stereoisomers of this compound

Caption: Stereoisomers of this compound.

General Synthesis Pathway

References

- 1. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]

- 2. 1,3 bis (aminomethyl)cyclohexane | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]

- 3. CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane [cymitquimica.com]

- 4. 1,3-Bis(aminomethyl)cyclohexan – Wikipedia [de.wikipedia.org]

- 5. cis-1,3-Bis(aMinoMethyl)cyclohexane | 10340-00-8 [chemicalbook.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. 1,3-Bis(aminomethyl)cyclohexane | C8H18N2 | CID 17406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cis-1,3-Bis(aMinoMethyl)cyclohexane CAS#: 10340-00-8 [m.chemicalbook.com]

- 9. CAS # 2579-20-6, 1,3-Cyclohexanebis(methylamine), 1,3-BAC, 1,3-Bis(aminomethyl)cyclohexane - chemBlink [chemblink.com]

- 10. 1,3-Cyclohexanebis(methylamine), 99%, mixture of cis and trans | Fisher Scientific [fishersci.ca]

- 11. cis-1,3-Bis(aminomethyl)cyclohexane - Starshinechemical [starshinechemical.com]

- 12. 1,3-Cyclohexanebis(methylamine)(2579-20-6) 1H NMR [m.chemicalbook.com]

- 13. 1,3-Cyclohexanebis(methylamine)(2579-20-6) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of 1,3-Cyclohexanedimethanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Cyclohexanedimethanamine (CAS No. 2579-20-6), a cycloaliphatic diamine widely utilized as an epoxy curing agent and as an intermediate in the synthesis of polyamides and other polymers.[1][2] Understanding its solubility in various organic solvents is critical for its application in synthesis, formulation, and purification processes.

Core Concepts: Physicochemical Properties and Solubility Profile

This compound, also known as 1,3-bis(aminomethyl)cyclohexane, is a colorless liquid at room temperature.[3][4] Its molecular structure, featuring a non-polar cyclohexane (B81311) ring and two primary amine groups, imparts a versatile solubility profile. The amine groups are capable of hydrogen bonding, which generally leads to good solubility in polar solvents.

Factors Influencing Solubility:

-

Polarity: The two primary amine groups contribute significantly to the molecule's polarity, enabling favorable interactions with polar solvents.

-

Hydrogen Bonding: The amine groups can act as hydrogen bond donors, readily interacting with protic solvents like alcohols and water.

-

Molecular Size and Shape: The cyclohexane backbone is a non-polar component, which allows for some interaction with less polar organic solvents.

Quantitative and Qualitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound in water and various organic solvents.

Table 1: Quantitative Solubility of this compound

| Solvent | CAS No. | Temperature (°C) | Solubility (g/L) | Reference |

| Water | 7732-18-5 | Not Specified | > 1000 | [6] |

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | CAS No. | Classification | Solubility Description | Reference(s) |

| Methanol | 67-56-1 | Polar Protic | Soluble | [7][8] |

| Ethanol | 64-17-5 | Polar Protic | Soluble | [7][9] |

| Ether | 60-29-7 | Polar Aprotic | Soluble | [3][9] |

| Benzene | 71-43-2 | Non-polar | Soluble | [3] |

| n-Hexane | 110-54-3 | Non-polar | Soluble, Less Soluble | [3][7] |

| Cyclohexane | 110-82-7 | Non-polar | Soluble | [3] |

| N,N-Dimethylformamide | 68-12-2 | Polar Aprotic | Very Soluble | [8] |

| Glacial Acetic Acid | 64-19-7 | Polar Protic | Sparingly Soluble | [8] |

| Chloroform | 67-66-3 | Polar Aprotic | Very Slightly Soluble | [8] |

Note: The term "Soluble" indicates that the sources state solubility without providing a quantitative value. Contradictory information for n-Hexane suggests that while it is generally considered soluble, its solubility is lower compared to more polar solvents.

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely recognized technique for determining the equilibrium solubility of a compound in a given solvent.[10][11][12] This method involves agitating an excess amount of the solute in the solvent at a constant temperature until equilibrium is reached.

Materials and Equipment:

-

This compound (solute)

-

Organic solvent of interest

-

Analytical balance

-

Glass flasks or vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or High-Performance Liquid Chromatography with a suitable detector).

Procedure:

-

Preparation: Add an excess amount of this compound to a series of flasks. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately add a known volume of the organic solvent to each flask.

-

Equilibration: Tightly seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[10] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved, indicated by a constant concentration in consecutive measurements.

-

Sample Collection and Preparation: Once equilibrium is reached, stop the agitation and allow the flasks to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the calibrated range of the analytical instrument. Analyze the diluted solution using a pre-validated analytical method (e.g., GC-NPD) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the organic solvent, typically expressed in g/100 mL or mol/L, based on the measured concentration and the dilution factor.

Visualizations: Synthesis Pathway and Experimental Workflow

Synthesis of this compound

A primary industrial route for the synthesis of this compound is the catalytic hydrogenation of m-xylylenediamine (B75579).[1] This process involves the reduction of the aromatic ring of m-xylylenediamine to a cyclohexane ring.

Synthesis of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Shake-Flask Solubility Determination Workflow.

Conclusion

This compound exhibits broad solubility in a range of organic solvents, a characteristic attributed to its amphiphilic nature. While precise quantitative data remains limited in public literature, the provided qualitative information and the detailed experimental protocol offer a strong foundation for researchers and professionals in the fields of chemistry and drug development. The isothermal shake-flask method stands as a robust technique for obtaining accurate solubility data where it is currently unavailable. Further research to quantify the solubility of this compound in a wider array of organic solvents would be a valuable contribution to the chemical literature.

References

- 1. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]

- 2. CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane [cymitquimica.com]

- 3. 1,3-BAC / 1,3-Bis(Aminomethyl)cyclohexane | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 4. 1,3 bis (aminomethyl)cyclohexane | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]

- 5. 1,3-环己二甲胺(异构体混合物) 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. tri-iso.com [tri-iso.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. echemi.com [echemi.com]

- 9. 1,3-Cyclohexanebis(methylamine), 99%, mixture of cis and trans | Fisher Scientific [fishersci.ca]

- 10. quora.com [quora.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

Thermal Stability and Decomposition of 1,3-Cyclohexanedimethanamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclohexanedimethanamine (CHDMA), also known as 1,3-bis(aminomethyl)cyclohexane, is a cycloaliphatic diamine utilized in various industrial applications, including as a curing agent for epoxy resins and in the synthesis of polyamides. Its thermal stability is a critical parameter for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides an overview of the known thermal stability of this compound and outlines the standard methodologies for its thermal analysis.

General Thermal Stability

Based on available safety data sheets, this compound is stable under normal storage and handling conditions.[1][2] However, exposure to high temperatures can lead to thermal decomposition. The hazardous decomposition products generated upon heating are reported to include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1][2]

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal stability and decomposition profile of this compound, a suite of analytical techniques would be employed. The following are detailed, generalized methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and rate of weight loss of a sample as a function of temperature in a controlled atmosphere.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition. To study oxidative stability, a similar experiment would be run using air or a specific oxygen/nitrogen mixture.

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant weight loss begins), the temperatures of maximum decomposition rates (from the derivative of the TGA curve), and the residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, providing information on thermal events such as melting, boiling, and decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: Heat the sample and reference pans from a sub-ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition). The peak onset temperature and the integrated peak area (enthalpy) provide quantitative information about these thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of a sample.

Methodology:

-

Instrument Setup: Interface a pyrolyzer unit with a gas chromatograph-mass spectrometer (GC-MS) system.

-

Sample Preparation: Place a small, accurately weighed amount of this compound into a pyrolysis tube or onto a pyrolysis probe.

-

Pyrolysis: Rapidly heat the sample to a specific decomposition temperature (e.g., determined from TGA data) in an inert atmosphere (e.g., helium). The heating can be a single temperature pulse or a programmed ramp.

-

Chromatographic Separation: The decomposition products (pyrolysate) are swept into the GC column by a carrier gas. The various components of the pyrolysate are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometric Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum for each component provides a unique fragmentation pattern, which is used to identify the compound by comparison to a spectral library (e.g., NIST).

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a chemical compound like this compound.

Caption: Generalized workflow for thermal analysis of this compound.

Summary and Future Directions

While general information suggests that this compound is thermally stable under normal conditions, there is a clear lack of detailed, quantitative public data on its decomposition behavior. For professionals in research and drug development, where precise understanding of a compound's thermal limits is often crucial, conducting the experimental analyses described above (TGA, DSC, and Py-GC-MS) would be a necessary step to establish a comprehensive thermal stability profile. Such studies would provide valuable data for process safety, formulation development, and risk assessment.

References

1,3-Cyclohexanedimethanamine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for 1,3-Cyclohexanedimethanamine (CAS No. 2579-20-6). The information is compiled to ensure safe laboratory practices and mitigate potential hazards associated with the use of this compound.

Hazard Identification and Classification

This compound is a corrosive liquid that can cause severe skin burns and eye damage.[1][2][3][4][5] It is also harmful if swallowed or in contact with skin.[2][3][5] Inhalation may cause respiratory irritation.[2]

GHS Hazard Statements:

-

H312: Harmful in contact with skin.[3]

-

H332: Harmful if inhaled.[3]

-

H412: Harmful to aquatic life with long lasting effects.[4][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Appearance | Colorless liquid[1][7][8] |

| CAS Number | 2579-20-6[1][2][3][4][7][8][9][10][11][12][13] |

| Molecular Formula | C8H18N2[3][6][7][10][12][13] |

| Molecular Weight | 142.24 g/mol [3][11][13] |

| Boiling Point | 220 °C[9] |

| Melting Point | -70 °C[9] |

| Flash Point | 116 °C (240.8 °F) - closed cup[11] |

| Density | 0.945 g/mL at 25 °C[9][11][13] |

| Solubility | Soluble in water[7][9][10] |

Toxicological Data

The following table summarizes the available toxicological data for this compound.

| Route of Exposure | Species | Value |

| Oral (LD50) | Rat | 880 mg/kg[1][9] |

| Skin (LDLo) | Rat | 100 mg/kg[1] |

Handling and Storage

Handling:

Storage:

-

Store away from incompatible substances such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2][5]

Exposure Controls and Personal Protection

Engineering Controls:

-

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1]

-

Ensure adequate ventilation to keep airborne concentrations low.[1][2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2] A face shield is also recommended.[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile, butyl rubber) and clothing to prevent skin exposure.[1][2][5]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA-approved respirator.[1][2]

Caption: Personal Protective Equipment for this compound.

First-Aid Measures

In case of exposure to this compound, follow these first-aid procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Get medical aid immediately.[1]

-

Skin Contact: Get medical aid immediately.[1] Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][2]

-

Ingestion: Do not induce vomiting.[1][5] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[1] Get medical aid immediately.[1]

-

Inhalation: Remove from exposure and move to fresh air immediately.[1][2] If breathing is difficult, give oxygen.[1][2] Get medical aid immediately.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Use proper personal protective equipment as indicated in Section 5.[1][3] Ensure adequate ventilation.[2][3]

-

Environmental Precautions: Do not let the product enter drains.[3][4]

-

Methods for Cleaning Up: Absorb the spill with an inert, non-combustible material such as earth, sand, or vermiculite.[1][2] Collect the absorbed material and place it into a suitable, closed container for disposal.[2][3]

Caption: Workflow for handling a this compound spill.

Firefighting Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides, carbon monoxide, and carbon dioxide.[1][2]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3][5]

Stability and Reactivity

-

Chemical Stability: Stable under normal temperatures and pressures.[1][2]

-

Conditions to Avoid: Incompatible materials and exposure to oxidizers.[1]

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][2]

-

Hazardous Decomposition Products: Nitrogen oxides, carbon monoxide, and carbon dioxide.[1][2]

Experimental Protocols

While specific experimental protocols involving this compound are proprietary to individual research endeavors, the safe handling and use of this chemical in any experimental setting must adhere to the safety measures outlined in this guide. All procedures should be conducted in a well-ventilated fume hood, and appropriate PPE must be worn at all times. Emergency procedures for spills and exposures should be clearly understood and readily accessible.

General Synthetic Procedure Reference: The synthesis of this compound can be achieved from 1,3-benzenedimethanamine through hydrogenation.[13] This process is typically carried out in a high-pressure reactor with a suitable catalyst.[13] Researchers planning to perform such syntheses must consult detailed literature and ensure all necessary safety precautions for high-pressure reactions are in place.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. fishersci.com [fishersci.com]

- 3. file1.lookchem.com [file1.lookchem.com]

- 4. aksci.com [aksci.com]

- 5. tri-iso.com [tri-iso.com]

- 6. 1,3-Bis(aminomethyl)cyclohexane | C8H18N2 | CID 17406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-BAC / 1,3-Bis(Aminomethyl)cyclohexane | Business & Products | Mitsubishi Gas Chemical Company, Inc. [mgc.co.jp]

- 8. 1,3 bis (aminomethyl)cyclohexane | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]

- 9. 1,3-Cyclohexanebis(methylamine) CAS#: 2579-20-6 [m.chemicalbook.com]

- 10. CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane [cymitquimica.com]

- 11. 1,3-Cyclohexanebis(methylamine), mixture of isomers 98 2579-20-6 [sigmaaldrich.com]

- 12. 1,3-Bis(aminomethyl)cyclohexane - Wikipedia [en.wikipedia.org]

- 13. 1,3-Cyclohexanebis(methylamine) | 2579-20-6 [chemicalbook.com]

Synthesis of 1,3-Cyclohexanedimethanamine from m-Xylylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,3-cyclohexanedimethanamine (also known as 1,3-bis(aminomethyl)cyclohexane or 1,3-BAC) from m-xylylenediamine (B75579) (MXDA). The primary transformation involves the catalytic hydrogenation of the aromatic ring of MXDA to yield the corresponding cycloaliphatic diamine. This document summarizes key quantitative data, details experimental protocols, and visualizes the synthetic pathway.

Introduction

This compound is a valuable chemical intermediate used in a variety of industrial applications, including the production of epoxy resin curing agents, polyamides, and as a building block in the synthesis of pharmaceuticals.[1][2] Its synthesis from m-xylylenediamine is a critical industrial process that relies on efficient catalytic hydrogenation. This guide explores various catalytic systems and reaction conditions to achieve high yields and selectivity.

Synthetic Pathway

The core chemical transformation is the hydrogenation of the benzene (B151609) ring in m-xylylenediamine. This reaction requires a catalyst to facilitate the addition of hydrogen across the aromatic system.

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The efficiency of the hydrogenation of m-xylylenediamine is highly dependent on the choice of catalyst, solvent, temperature, and pressure. The following tables summarize the performance of various catalytic systems reported in the literature.

| Catalyst | Support | Solvent | Temperature (°C) | Pressure (MPa) | MXDA Conversion (%) | 1,3-BAC Selectivity (%) | Reference |

| Ruthenium | Alkylamine-functionalized γ-Al₂O₃ | Water | 100 | 4 | 99.7 | 95.0 | [3][4] |

| Ruthenium | γ-Al₂O₃ | Water | 100 | 4 | 62.6 | 88.6 | [4] |

| Ruthenium | Supported | Water | 75-130 | 6.9-10.3 | - | - | [5] |

| Ruthenium | Carbon | - | - | - | - | - | [6] |

| Raney Nickel | - | Methanol, Methylamine, or 1,4-Dioxane | 40-80 | 5-8 | - | - | [7] |

| Nickel-based | Alumina | Methanol/Toluene/Triethylamine | 70-90 | 7-10 | 100 | 98.02 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

General Procedure for Hydrogenation in a Parr Reactor

A general procedure for the synthesis of this compound from m-xylylenediamine is as follows:

-

A 100 mL Parr reactor, equipped with a magnetically driven stirrer and an electric heater, is charged with m-xylylenediamine, a suitable solvent, catalyst, and any promoters.[1]

-

The reactor is sealed and purged first with nitrogen (N₂) and then with hydrogen (H₂).[1]

-

The reactor is then pressurized with H₂ to the desired pressure (e.g., 2 MPa).[1]

-

While stirring, the reactor is heated to the set reaction temperature.[1]

-

The hydrogen pressure is maintained at a constant level by replenishing it from a storage tank as it is consumed during the reaction.[1]

-

Upon completion of the reaction, the reactor is cooled, and the product mixture is recovered for analysis and purification.

Aqueous-Phase Hydrogenation using a Ruthenium Catalyst

The following protocol is based on the efficient aqueous-phase hydrogenation of m-xylylenediamine:

-

A ruthenium catalyst supported on alkylamine-functionalized γ-Al₂O₃ is prepared.[3][4]

-

The catalyst, m-xylylenediamine, and water are loaded into a high-pressure autoclave.

-

The reactor is sealed, purged, and pressurized with hydrogen to 4 MPa.[3][4]

-

The reaction mixture is heated to 100°C with vigorous stirring for 5 hours.[3][4]

-

After the reaction, the catalyst is separated by filtration, and the aqueous solution containing this compound is processed for product isolation and purification, which may involve distillation.[9]

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound.

Caption: A typical experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from m-xylylenediamine via catalytic hydrogenation is a well-established and efficient process. The choice of a suitable catalyst, such as a supported ruthenium or nickel-based system, along with optimized reaction conditions, allows for high conversion rates and selectivity towards the desired product. This guide provides a foundational understanding for researchers and professionals in the field to develop and optimize this important chemical transformation.

References

- 1. 1,3-Cyclohexanebis(methylamine) | 2579-20-6 [chemicalbook.com]

- 2. 1,3 bis (aminomethyl)cyclohexane | Mitsubishi Gas Chemical Trading, Inc. [mgctrading.co.jp]

- 3. Efficient aqueous-phase hydrogenation of m-xylylenediamine to 1,3-cyclohexandimethylamine over a highly active and stable ruthenium catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. Efficient aqueous-phase hydrogenation of m-xylylenediamine to 1,3-cyclohexandimethylamine over a highly active and stable ruthenium catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. CA1126761A - Hydrogenation of aromatic amines - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102911062A - Method for preparing 1,3-cyclohexyl dimethylamine - Google Patents [patents.google.com]

- 8. CN103539676A - Method for preparing m-xylylenediamine from m-phthalodinitrile through hydrogenation - Google Patents [patents.google.com]

- 9. EP1586554A1 - Purification of 1,3-bis(aminomethyl)cyclohexane by distillation - Google Patents [patents.google.com]

An In-depth Technical Guide to the Derivatization of 1,3-Cyclohexanedimethanamine for Novel Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Cyclohexanedimethanamine (1,3-BAC), a cycloaliphatic diamine, is a versatile chemical building block with established applications in the polymer industry, primarily as an epoxy curing agent and a monomer for polyamides and polyureas.[1][2][3] Beyond these traditional uses, the derivatization of its two primary amine functionalities opens a gateway to a vast chemical space of novel molecules with potential applications in drug discovery, materials science, and catalysis. This technical guide provides a comprehensive overview of the core derivatization reactions of 1,3-BAC, including the synthesis of Schiff bases, bis-ureas, and bis-sulfonamides. Detailed experimental protocols, structured data tables, and visualizations of reaction pathways are presented to equip researchers with the foundational knowledge to explore and exploit the potential of 1,3-BAC derivatives.

Introduction

This compound, also known as 1,3-bis(aminomethyl)cyclohexane, is a colorless liquid characterized by a cyclohexane (B81311) ring substituted with two aminomethyl groups at the 1 and 3 positions.[2] Its structural features, including the presence of two reactive primary amine groups and a flexible cycloaliphatic core, make it an attractive starting material for the synthesis of a diverse array of derivatives. The derivatization of these amine groups allows for the introduction of various functional moieties, leading to compounds with tailored chemical and physical properties. This guide focuses on three primary classes of derivatives: Schiff bases, bis-ureas, and bis-sulfonamides, which are readily accessible through well-established synthetic methodologies.

Core Derivatization Strategies

The primary amine groups of 1,3-BAC are nucleophilic and can readily react with a variety of electrophiles. The principal derivatization strategies involve condensation and addition reactions to form new carbon-nitrogen and sulfur-nitrogen bonds.

References

Methodological & Application

Application Notes and Protocols for 1,3-Cyclohexanedimethanamine as an Epoxy Curing Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Cyclohexanedimethanamine (CAS No. 2579-20-6), also known as 1,3-bis(aminomethyl)cyclohexane and commonly referred to as 1,3-BAC, is a cycloaliphatic amine that serves as a highly effective curing agent for epoxy resins.[1][2] Its unique molecular structure, featuring a cyclohexane (B81311) ring, provides rigidity, while the two primary amine groups offer reactive sites for cross-linking with epoxy resins.[3][4] This combination results in cured epoxy systems with a desirable balance of properties, including high mechanical strength, excellent thermal stability, and good chemical resistance.[3][4]

These application notes provide detailed information and protocols for utilizing this compound as an epoxy curing agent. The content is intended to guide researchers, scientists, and drug development professionals in the formulation and characterization of epoxy systems for a variety of applications, including coatings, adhesives, and composite materials.[5][6]

Key Features and Advantages

Epoxy resins cured with this compound exhibit several advantageous properties:

-

High Reactivity and Fast Curing: The primary amine groups of 1,3-BAC react readily with the epoxide groups of the resin, allowing for efficient curing at both ambient and elevated temperatures.[3][4]

-

High Glass Transition Temperature (Tg): The rigid cycloaliphatic structure of 1,3-BAC contributes to a high cross-linking density, resulting in cured products with high thermal stability, as indicated by a high glass transition temperature.[3][4]

-

Excellent Mechanical Properties: The resulting epoxy network demonstrates high hardness and strength.[6]

-

Good Chemical Resistance: Cured systems show good resistance to a range of chemicals, including solvents and aqueous solutions.[7]

-

Low Viscosity: As a low-viscosity liquid, 1,3-BAC facilitates easy mixing and processing with epoxy resins.[8]

-

UV Resistance and Color Stability: Cycloaliphatic amine-cured epoxies are known for their resistance to yellowing upon exposure to UV light, making them suitable for applications where color stability is important.

Chemical and Physical Properties of this compound

A summary of the typical physical and chemical properties of this compound is provided in the table below.

| Property | Value |

| Appearance | Colorless, transparent liquid[8] |

| Molecular Weight | 142.24 g/mol [2] |

| Purity | ≥99.0%[8] |

| Viscosity (at 20°C) | 9.21 mPa·s[8] |

| Boiling Point | 240°C[8] |

| Flash Point (Cleveland Open Cup) | 116°C[8] |

| Amine Value | 790 mg KOH/g[8] |

| Active Hydrogen Equivalent Weight (AHEW) | 35.6 g/eq[8] |

Quantitative Performance Data

The following tables summarize the typical performance of an epoxy system composed of a standard liquid epoxy resin, diglycidyl ether of bisphenol A (DGEBA) with an epoxy equivalent weight (EEW) of 185-192 g/eq (e.g., EPON™ Resin 828), cured with this compound.

Table 1: Recommended Formulation and Typical Curing Schedules

| Component | Description | Parts by Weight (pbw) |

| Epoxy Resin | DGEBA (EEW 185-192) | 100 |

| Curing Agent | This compound | ~19 |

Note: The exact mixing ratio should be calculated based on the specific EEW of the epoxy resin and the AHEW of the curing agent to achieve a stoichiometric balance.

| Cure Schedule | Temperature | Time |

| Ambient Cure | 25°C (77°F) | 7 days |

| Elevated Temperature Cure | 80°C (176°F) | 2 hours |

| followed by 150°C (302°F) | 3 hours |

Table 2: Typical Mechanical and Thermal Properties

| Property | Test Method | Ambient Cure (7 days @ 25°C) | Elevated Temperature Cure (2h @ 80°C + 3h @ 150°C) |

| Tensile Strength | ASTM D638 | 60 - 75 MPa | 75 - 90 MPa |

| Shore D Hardness | ASTM D2240 | 80 - 85 | 85 - 90 |

| Glass Transition Temp. (Tg) | ASTM E1356 (DSC) | 80 - 100°C | 140 - 160°C |

Disclaimer: The data presented in Table 2 are typical values for cycloaliphatic amine-cured DGEBA resins and should be used as a general guideline. Actual properties may vary depending on the specific epoxy resin, formulation, and processing conditions.

Table 3: Typical Chemical Resistance (% Weight Change after 7 days immersion at 25°C)

| Chemical Reagent | Test Method | % Weight Change |

| Water | ASTM D543 | < 0.5 |

| Ethanol | ASTM D543 | 1.0 - 2.0 |

| Methanol | ASTM D543 | 2.0 - 4.0 |

| Toluene | ASTM D543 | < 0.5 |

| 10% Acetic Acid | ASTM D543 | 1.5 - 3.0 |

| 10% Sodium Hydroxide | ASTM D543 | < 0.2 |

Disclaimer: The chemical resistance data are representative values. It is recommended to conduct specific testing for the intended application environment.

Experimental Protocols

The following are detailed protocols for the preparation and characterization of epoxy resins cured with this compound.

Protocol 1: Preparation of Cured Epoxy Specimens

1. Materials and Equipment:

- Liquid epoxy resin (DGEBA, EEW 185-192 g/eq)

- This compound

- Disposable mixing cups and stirring rods

- Vacuum desiccator

- Molds for test specimens (e.g., silicone or polished steel)

- Programmable oven

2. Procedure:

- Calculate the required amounts of epoxy resin and this compound based on their respective equivalent weights to achieve a 1:1 stoichiometric ratio of epoxy groups to amine hydrogens.

- Accurately weigh the epoxy resin into a clean, dry mixing cup.

- Add the calculated amount of this compound to the epoxy resin.

- Thoroughly mix the components for 3-5 minutes, scraping the sides and bottom of the mixing cup to ensure a homogeneous mixture.

- Place the mixture in a vacuum desiccator and apply vacuum for 5-10 minutes to remove any entrapped air bubbles.

- Pour the degassed mixture into the appropriate molds for the desired test specimens.

- Cure the specimens according to the desired cure schedule (e.g., 7 days at 25°C for ambient cure, or a multi-step thermal cure in a programmable oven).

- After curing, allow the specimens to cool to room temperature before demolding.

Protocol 2: Determination of Mechanical Properties

1. Tensile Strength (ASTM D638):

- Prepare dog-bone shaped specimens as per ASTM D638 specifications.

- Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.

- Measure the width and thickness of the gauge section of each specimen.

- Conduct the tensile test using a universal testing machine at a constant crosshead speed (e.g., 5 mm/min).

- Record the maximum load sustained by the specimen before failure.

- Calculate the tensile strength by dividing the maximum load by the original cross-sectional area.

2. Shore D Hardness (ASTM D2240):

- Use flat, smooth specimens with a minimum thickness of 6 mm.

- Condition the specimens as described for the tensile test.

- Use a Shore D durometer to measure the hardness at multiple locations on the specimen surface.

- Record the hardness reading immediately after the indenter makes firm contact with the specimen.

- Report the average of the readings.

Protocol 3: Determination of Glass Transition Temperature (Tg) by DSC (ASTM E1356)

1. Equipment:

- Differential Scanning Calorimeter (DSC)

2. Procedure:

- Prepare a small sample (5-10 mg) from a cured epoxy specimen.

- Place the sample in an aluminum DSC pan and seal it.

- Place the sample pan and an empty reference pan into the DSC cell.

- Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that encompasses the expected Tg.

- The Tg is determined as the midpoint of the inflection in the heat flow curve.

Protocol 4: Chemical Resistance Testing (ASTM D543)

1. Materials:

- Cured epoxy specimens of known dimensions and weight.

- Immersion containers with lids.

- Selected chemical reagents.

2. Procedure:

- Measure the initial weight of the cured epoxy specimens.

- Completely immerse the specimens in the chemical reagents in separate containers.

- Seal the containers to prevent evaporation.

- Store the containers at a constant temperature (e.g., 25°C) for a specified duration (e.g., 7 days).

- After the immersion period, remove the specimens, gently wipe them dry, and reweigh them.

- Calculate the percentage weight change.

- Visually inspect the specimens for any changes in appearance, such as swelling, cracking, or discoloration.

Visualizations

Caption: Chemical Structure of this compound.

Caption: Epoxy Curing Process with this compound.

Caption: Experimental Workflow for Epoxy System Characterization.

Safety Precautions

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Work should be conducted in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Cyclohexanebis(methylamine): a high-quality epoxy resin curing agent-Deshang Chemical [deshangchemical.com]

- 3. researchgate.net [researchgate.net]

- 4. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pflaumer.com [pflaumer.com]

Application Notes and Protocols for High-Performance Polymer Synthesis Using 1,3-Cyclohexanedimethanamine

Introduction

1,3-Cyclohexanedimethanamine (1,3-CHDA), also known as 1,3-bis(aminomethyl)cyclohexane, is a cycloaliphatic diamine with significant potential as a monomer for the synthesis of high-performance polymers.[1][2] Its unique cyclic structure can impart a combination of desirable properties to polymers, including high thermal stability, good mechanical strength, and improved solubility compared to their linear aliphatic or fully aromatic counterparts. These characteristics make 1,3-CHDA an attractive building block for a new generation of polyamides and epoxy resins with applications in coatings, adhesives, composites, and advanced engineering plastics.[1] This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyamides using 1,3-CHDA, aimed at researchers, scientists, and professionals in drug development and materials science.

Key Advantages of this compound in Polyamide Synthesis

The incorporation of the 1,3-cyclohexylene moiety into a polymer backbone can offer several advantages:

-

Enhanced Thermal Stability: The rigid cycloaliphatic ring can increase the glass transition temperature (Tg) of the resulting polyamide, leading to better performance at elevated temperatures.

-

Improved Mechanical Properties: The cyclic structure can enhance the stiffness and strength of the polymer chains.

-

Good Solubility: Unlike fully aromatic polyamides (aramids), which are often difficult to process due to their poor solubility, polymers based on 1,3-CHDA are expected to exhibit improved solubility in common organic solvents, facilitating their characterization and processing.

-

Chemical Resistance: The cycloaliphatic nature of 1,3-CHDA can contribute to the chemical resistance of the resulting polymers.

Data Presentation: Comparative Properties of Polyamides

Table 1: Thermal Properties of Various Polyamides

| Polyamide Type | Glass Transition Temperature (Tg) (°C) | 10% Weight Loss Temperature (°C) | Char Yield at 800°C (%) (under N2) | Reference |

| Aromatic Polyamides | 249–309 | 486–517 | 53–61 | [3] |

| Aromatic Polyamides | 241–359 | 480–492 | 47.8–56.7 | [3] |

| Polyphthalamide (PPA) | ~125 | >400 | - | General Knowledge |

| Polyamide 6 (PA6) | 40-80 | ~400 | - | General Knowledge |

| Polyamide 6,6 (PA66) | 50-90 | ~400 | - | General Knowledge |

Table 2: Mechanical Properties of Various Polyamides

| Polyamide Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |

| Aromatic Polyamide Films | 64–86 | 1.8–2.2 | 10–18 | [3] |

| Aromatic Polyamide Films | 73.4–83.4 | 1.6–2.2 | 6.7–13.8 | [3] |

| Polyamide 6 (PA6) | 64.6 ± 1.2 | 1.82 ± 0.04 | >50 | |

| Polyamide 6,6 (PA66) | 83 | 2.8 | 50 | General Knowledge |

Experimental Protocols

The following are representative protocols for the synthesis of polyamides using this compound. These are based on established methods for polyamide synthesis and may require optimization for specific diacid co-monomers.

Protocol 1: Solution Polymerization of this compound with a Dicarboxylic Acid

This protocol describes a direct polycondensation method, which is a common and effective way to produce high molecular weight polyamides.

Materials:

-

This compound (1,3-CHDA)

-

Dicarboxylic acid (e.g., adipic acid, sebacic acid, isophthalic acid)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Pyridine (B92270), anhydrous

-

Triphenyl phosphite (B83602) (TPP)

-

Lithium Chloride (LiCl)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, mechanical stirrer, dropping funnel, etc.)

-